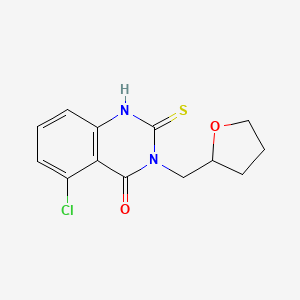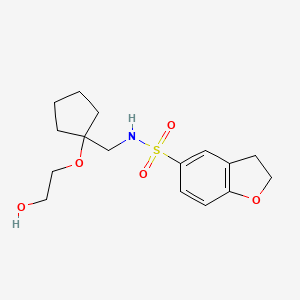![molecular formula C16H12BrN3O3 B2954846 2-(4-bromophenoxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide CAS No. 299165-91-6](/img/structure/B2954846.png)
2-(4-bromophenoxy)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is an organic compound with a complex structure that includes a bromophenoxy group and an indole moiety
Preparation Methods
The synthesis of 2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 2-(4-bromophenoxy)acetic acid: This can be synthesized by reacting 4-bromophenol with chloroacetic acid in the presence of a base.
Formation of 2-(4-bromophenoxy)acetohydrazide: The 2-(4-bromophenoxy)acetic acid is then reacted with hydrazine hydrate to form the hydrazide.
Condensation with indole-2,3-dione: Finally, the 2-(4-bromophenoxy)acetohydrazide is condensed with indole-2,3-dione under acidic conditions to yield the target compound
Chemical Reactions Analysis
2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones
Scientific Research Applications
2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with their metabolic pathways. It may also interact with enzymes and receptors in biological systems, leading to various physiological effects .
Comparison with Similar Compounds
2-(4-bromophenoxy)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can be compared with similar compounds such as:
2-(4-bromophenoxy)acetic acid: This compound is a precursor in the synthesis of the target compound and has its own applications as a plant growth regulator.
Indole-2,3-dione derivatives: These compounds share the indole moiety and have been studied for their biological activities.
Hydrazones: Compounds with hydrazone functional groups are widely used in organic synthesis and medicinal chemistry
This compound’s unique structure, combining a bromophenoxy group and an indole moiety, distinguishes it from other similar compounds and contributes to its diverse applications.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c17-10-5-7-11(8-6-10)23-9-14(21)19-20-15-12-3-1-2-4-13(12)18-16(15)22/h1-8,18,22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXHDWHUSJJCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2954765.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2954771.png)
![2-[1-(2-Chloroacetyl)azepan-2-yl]-1-(furan-2-yl)ethanone](/img/structure/B2954772.png)
![N-(3,4-difluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2954773.png)


![2-(naphthalen-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2954778.png)


![3-(trifluoromethyl)phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2954783.png)

